molecular formula C17H20BrNO3 B3572526 [(5-BROMO-2-METHOXYPHENYL)METHYL][(3,5-DIMETHOXYPHENYL)METHYL]AMINE

[(5-BROMO-2-METHOXYPHENYL)METHYL][(3,5-DIMETHOXYPHENYL)METHYL]AMINE

Cat. No.: B3572526
M. Wt: 366.2 g/mol
InChI Key: JPCVTGYEZXZDQA-UHFFFAOYSA-N
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Description

“(5-bromo-2-methoxybenzyl)(3,5-dimethoxybenzyl)amine” is a compound that can be synthesized from 5-Bromo-2-methoxybenzyl alcohol and 3,5-Dimethoxybenzylamine . The former is an organic building block and the latter is an amine nucleophile .


Synthesis Analysis

5-Bromo-2-methoxybenzyl alcohol has been used in the synthesis of 5-bromo-2-methoxyphenylacetic acid . 2,4-Dimethoxybenzylamine can be preprepared by reduction (NaBH4, BF3.OEt2, THF) of 2,4-dimethoxybenzonitrile . It is used to investigate the 1,4- reactivity of 5-bromo-2-indene-1-one .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methoxybenzyl alcohol is represented by the linear formula: BrC6H3(OCH3)CH2OH . The molecular structure of 3,5-Dimethoxybenzylamine is represented by the linear formula: (CH3O)2C6H3CH2NH2 .


Chemical Reactions Analysis

5-Bromo-2-methoxybenzyl alcohol has been used in the synthesis of 5-bromo-2-methoxyphenylacetic acid . 2,4-Dimethoxybenzylamine is an amine nucleophile used to investigate the 1,4- reactivity of 5-bromo-2-indene-1-one .


Physical and Chemical Properties Analysis

5-Bromo-2-methoxybenzyl alcohol has a molecular weight of 217.06, and it is a solid with a melting point of 68-71 °C (lit.) . 2,4-Dimethoxybenzylamine has a molecular weight of 167.21, a boiling point of 140 °C/1 mmHg (lit.), and a density of 1.113 g/mL at 25 °C (lit.) .

Safety and Hazards

5-Bromo-2-methoxybenzyl alcohol is classified as non-combustible solids . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended . For 2,4-Dimethoxybenzylamine, the hazard statements include H314, indicating that it causes severe skin burns and eye damage .

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-1-(3,5-dimethoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO3/c1-20-15-6-12(7-16(9-15)21-2)10-19-11-13-8-14(18)4-5-17(13)22-3/h4-9,19H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCVTGYEZXZDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNCC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(5-BROMO-2-METHOXYPHENYL)METHYL][(3,5-DIMETHOXYPHENYL)METHYL]AMINE
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[(5-BROMO-2-METHOXYPHENYL)METHYL][(3,5-DIMETHOXYPHENYL)METHYL]AMINE
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[(5-BROMO-2-METHOXYPHENYL)METHYL][(3,5-DIMETHOXYPHENYL)METHYL]AMINE

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